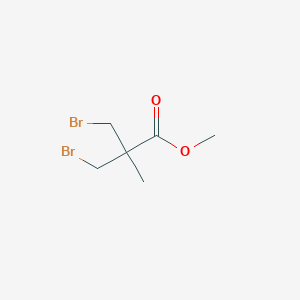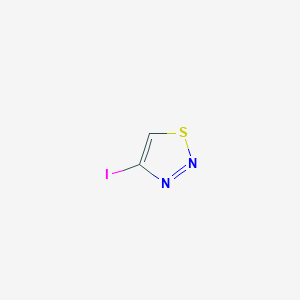![molecular formula C8H15ClO4S B6616882 [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride CAS No. 1484954-88-2](/img/structure/B6616882.png)
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methoxymethyl)oxan-4-yl]methanesulfonyl chloride (MOMCl) is an organosulfur compound that is used in organic synthesis for a variety of purposes. It is a versatile reagent, with both nucleophilic and electrophilic properties, and is used in a range of reactions, from substitution to oxidation. In the laboratory, MOMCl is used as a catalyst, a protecting group, and a reagent for the synthesis of heterocyclic compounds. In addition, MOMCl has been used in a variety of scientific research applications, such as in the synthesis of peptides, the preparation of polymeric materials, and the study of enzyme-catalyzed reactions.
Scientific Research Applications
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is widely used in scientific research applications, as it is a versatile reagent that can be used in a variety of reactions. It has been used in the synthesis of peptides, the preparation of polymeric materials, and the study of enzyme-catalyzed reactions. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, furans, and pyrroles. In addition, [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride has been used in the study of drug metabolism and in the preparation of pharmaceutical intermediates.
Mechanism of Action
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is a versatile reagent that can be used in a variety of reactions, depending on the desired outcome. In nucleophilic reactions, [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride acts as a nucleophile, attacking electrophilic centers. In electrophilic reactions, [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride acts as an electrophile, accepting electrons from a nucleophile. In addition, [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride can be used as a catalyst for a variety of reactions, including substitution, oxidation, and reduction.
Biochemical and Physiological Effects
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is not known to have any significant biochemical or physiological effects, as it is not metabolized by the body and is rapidly eliminated from the body. As such, it is considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride in laboratory experiments is its versatility, as it can be used in a variety of reactions, depending on the desired outcome. In addition, [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. The main limitation of [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is its potential toxicity, as it can be hazardous if mishandled or improperly disposed of.
Future Directions
The potential applications of [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride continue to expand, as researchers explore new ways to utilize this versatile reagent. Some potential future directions for [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride include its use in the synthesis of peptide-based drugs, the study of enzyme-catalyzed reactions, and the synthesis of novel heterocyclic compounds. In addition, [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride could be used in the development of new materials with unique properties, such as biocompatible polymers and nanomaterials.
Synthesis Methods
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride is typically synthesized through the reaction of methanesulfonyl chloride and 4-methoxymethyloxan-4-ol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an inert organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux. The reaction is typically complete after a few hours, and the product can be isolated through vacuum distillation or crystallization.
properties
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)2-4-13-5-3-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKDHABGPCLSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methoxymethyl)oxan-4-yl]methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

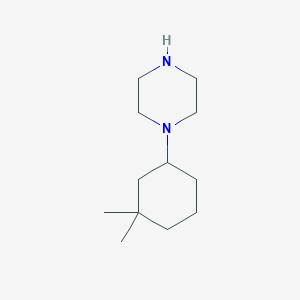


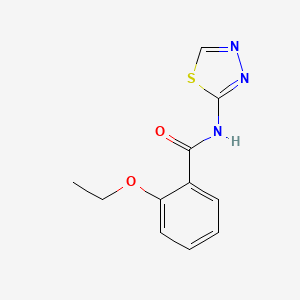
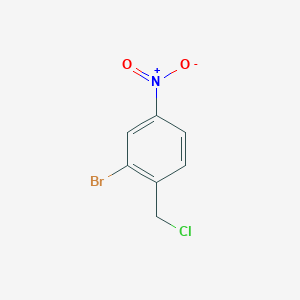
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
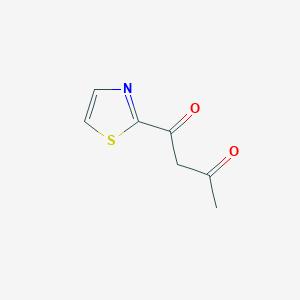
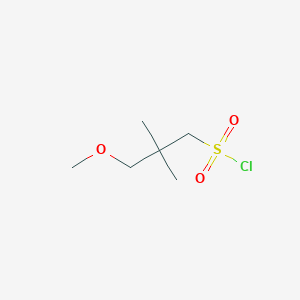
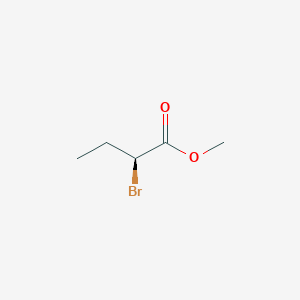

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
